2-Dodecylbenzenesulfonic acid
Overview
Description
2-Dodecylbenzenesulfonic acid is an organic compound with the molecular formula C18H30O3S. It is a member of the dodecylbenzenesulfonic acids class, characterized by a long-chain alkyl group attached to a benzene ring, which is further linked to a sulfonic acid group. This structure imparts significant surfactant properties, making it a crucial component in various industrial applications, particularly in the production of detergents and cleaning agents .
Mechanism of Action
/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/
Biochemical Analysis
Biochemical Properties
2-Dodecylbenzenesulfonic acid plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and ionic interactions. For instance, it is known to interact with enzymes involved in lipid metabolism, such as lipases, by altering the enzyme’s conformation and enhancing its activity. Additionally, this compound can form micelles, which can encapsulate hydrophobic molecules, thereby facilitating their transport and interaction with other biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of pathogenic bacteria by disrupting their cell membranes. In eukaryotic cells, this compound can affect the expression of genes involved in inflammatory responses and oxidative stress, thereby modulating cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve the efficiency of certain biochemical reactions. At high doses, it can be toxic, causing adverse effects such as tissue irritation and inflammation. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. This interaction can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability .
Subcellular Localization
This compound is primarily localized to the cell membrane and other lipid-rich compartments within the cell. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity, as it allows the compound to interact with membrane-bound enzymes and receptors, modulating their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is conducted under controlled temperatures to yield a complex mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods: In industrial settings, the sulfonation reaction is often carried out in continuous reactors, such as falling film reactors, where dodecylbenzene and sulfur trioxide react to produce the sulfonic acid . This method ensures high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Strong bases like sodium hydroxide or nucleophiles such as amines can be used.
Major Products:
Oxidation: Sulfonates.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
2-Dodecylbenzenesulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Decylbenzenesulfonate
- Tridecylbenzenesulfonate
Comparison: 2-Dodecylbenzenesulfonic acid is unique due to its specific alkyl chain length and the position of the sulfonic acid group on the benzene ring. This structure provides superior surfactant properties compared to other similar compounds, such as sodium dodecylbenzenesulfonate and decylbenzenesulfonate . The longer alkyl chain in this compound enhances its ability to reduce surface tension more effectively, making it a preferred choice in applications requiring high-efficiency surfactants .
Properties
IUPAC Name |
2-dodecylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQQQGBSDOWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860152 | |
Record name | 2-Dodecylbenzenesulfonic acid | |
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Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline] | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | Benzenesulfonic acid, dodecyl- | |
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Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |
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Record name | Dodecyl benzene sulfonic acid | |
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Boiling Point |
greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | DODECYL BENZENE SULFONIC ACID | |
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Flash Point |
300 °F (USCG, 1999), 149 °C, 300 °F open cup | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | Dodecyl benzene sulfonic acid | |
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Record name | DODECYL BENZENE SULFONIC ACID | |
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Density |
1 at 77 °F (USCG, 1999), 1 @ 25 °C | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | DODECYL BENZENE SULFONIC ACID | |
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Mechanism of Action |
/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/ | |
Record name | DODECYL BENZENE SULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Light yellow to brown | |
CAS No. |
27176-87-0, 47221-31-8, 85536-14-7 | |
Record name | DODECYLBENZENESULFONIC ACID | |
Source | CAMEO Chemicals | |
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Record name | o-Dodecylbenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, dodecyl- | |
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Record name | 2-Dodecylbenzenesulfonic acid | |
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Record name | Dodecylbenzenesulphonic acid | |
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Record name | O-DODECYLBENZENESULFONIC ACID | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the significance of 2-Dodecylbenzenesulfonic acid in the context of the provided research?
A1: The research article "UPLC-MS based serum metabolomics for early diagnosis of refractory tumor-induced osteomalacia: a case-control study" [] identifies this compound as one of the top three significantly perturbed metabolites in patients with refractory Tumor-induced osteomalacia (TIO). This suggests a potential link between the metabolite and the disease, although further research is needed to understand the nature and significance of this association.
Q2: How does the identification of this compound as a perturbed metabolite contribute to understanding TIO?
A2: The study highlights the potential of serum metabolomics in identifying biomarkers for TIO prognosis []. While the specific role of this compound in TIO is currently unclear, its identification as a perturbed metabolite contributes to a broader understanding of the metabolic alterations associated with the disease. This may ultimately aid in developing more effective diagnostic and therapeutic strategies.
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